1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one

Description

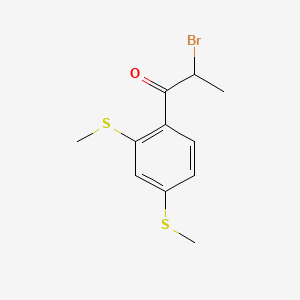

1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one is a brominated ketone derivative featuring two methylthio (-SMe) groups at the 2- and 4-positions of the phenyl ring. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula |

C11H13BrOS2 |

|---|---|

Molecular Weight |

305.3 g/mol |

IUPAC Name |

1-[2,4-bis(methylsulfanyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C11H13BrOS2/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,1-3H3 |

InChI Key |

GLXXACZIGXTHCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)SC)SC)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2,4-bis(methylthio)phenyl)propan-1-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation and Reduction: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to its ability to bind to the active site of mitochondrial F1F0 adenosine triphosphate synthase enzymes, inhibiting their function . This interaction disrupts the energy production in fungal cells, leading to their death.

Comparison with Similar Compounds

Structural Analogues

2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

- Structure : Features a single methylthio group at the para position and a methyl group at the α-carbon.

- Key Differences : Lacks the 2-methylthio substituent present in the target compound. The methyl group at the α-carbon reduces steric hindrance compared to the bromine in the target compound.

- Bromine at the α-carbon enhances leaving-group ability in substitution reactions .

1,3-Bis(4-bromophenyl)-2-propanone

- Structure: Two bromophenyl groups attached to the propanone backbone.

- Key Differences : Bromine is located on the aromatic rings rather than the α-carbon. Lacks sulfur substituents.

- Reactivity: Bromine on aromatic rings directs electrophilic substitution reactions (e.g., nitration), whereas the target compound’s α-bromine favors nucleophilic substitution.

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Structure : Chalcone derivative with an α,β-unsaturated ketone and bromine at the β-position.

- Key Differences: The conjugated enone system enables reactivity in Michael additions, contrasting with the saturated ketone in the target compound. The bromine’s position limits its role as a leaving group compared to the α-bromine in the target compound .

Functional Group Comparisons

Bromine Placement

- Target Compound: Bromine at the α-carbon (propanone) facilitates SN2 reactions or eliminations.

- 1,3-Bis(4-bromophenyl)-2-propanone: Bromine on aromatic rings restricts substitution to electrophilic pathways.

- 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one : Bromine in a bromomethyl group enables alkylation reactions .

Sulfur Substituents

- Target Compound : Two methylthio groups enhance electron density via resonance (+M effect), stabilizing intermediates in substitution reactions.

- 1-[4-(methylthio)phenyl]propan-2-one (Metabolite) : A single methylthio group reduces lipophilicity and metabolic complexity compared to the target compound .

Physicochemical Properties (Inferential)

| Property | Target Compound | 1,3-Bis(4-bromophenyl)-2-propanone | 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one |

|---|---|---|---|

| Molecular Weight | ~325 g/mol (estimated) | 376.07 g/mol | 329.21 g/mol |

| Lipophilicity (LogP) | High (due to two -SMe groups) | Moderate | Moderate (chalcone backbone) |

| Reactivity | High (α-bromine) | Low (aromatic bromine) | Moderate (enone system) |

Toxicity and Metabolism

- Target Compound: The α-bromine may pose hepatotoxicity risks, while methylthio groups could slow oxidative metabolism compared to non-sulfur analogues .

- 1-[4-(methylthio)phenyl]propan-2-one : Lacks bromine, reducing electrophilic toxicity but undergoing phase I metabolism to alcohols or carboxylic acids .

Biological Activity

1-(2,4-Bis(methylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C12H13BrS2

- Molecular Weight : 305.25 g/mol

- CAS Number : 1806540-02-2

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling and proliferation. The compound's structure allows for potential interactions with proteins that regulate cell cycle progression and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits the following biological activities:

- Antitumor Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways.

- Antimicrobial Effects : The compound has demonstrated activity against a range of bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Properties : Evidence indicates that it may reduce inflammatory markers in cellular models, indicating promise for treating inflammatory diseases.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Reduces inflammatory markers |

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines (e.g., breast and lung cancer) showed that treatment with this compound resulted in a significant decrease in cell viability. The mechanism was linked to the activation of the intrinsic apoptotic pathway, evidenced by increased levels of cleaved caspases.

- Antimicrobial Activity : In a controlled experiment, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting a potent antimicrobial effect.

- Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.